molecular formula C18H15N3O2S B2711426 N-(4-(furan-2-yl)thiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1171756-64-1

N-(4-(furan-2-yl)thiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2711426
CAS RN: 1171756-64-1
M. Wt: 337.4
InChI Key: ZOFMPOQZJOOWMV-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as FIT-039, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the polo-like kinase 1 (PLK1), which is a key regulator of cell division and proliferation.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Research has demonstrated the synthesis and evaluation of various analogues related to the N-(4-(furan-2-yl)thiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide scaffold, showcasing potent antimicrobial activity against Helicobacter pylori. This suggests the compound's potential application in treating infections caused by H. pylori, which is known for its role in peptic ulcer diseases and gastric cancer (Katsura et al., 1999).

  • Anticancer Activity : Several derivatives of this compound have been synthesized and studied for their anticancer activity. Notably, compounds have been evaluated against A549 human lung adenocarcinoma cells, showing selectivity and potential as anticancer agents (Evren et al., 2019).

Heterocyclic Chemistry and Drug Design

  • Synthesis of Heterocyclic Compounds : The compound and its derivatives have been used in the synthesis of heterocyclic compounds with potential applications in drug design. For instance, the synthesis of insensitive energetic materials and the exploration of their thermal stabilities highlight the compound's role in designing novel materials with specific functional properties (Yu et al., 2017).

  • Drug Design : The structural motif of this compound has been utilized in designing drugs with histamine H2 receptor antagonist activity. This application signifies the compound's relevance in developing therapeutics for conditions related to excessive gastric acid secretion (Yanagisawa et al., 1984).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-21-10-12(13-5-2-3-6-15(13)21)9-17(22)20-18-19-14(11-24-18)16-7-4-8-23-16/h2-8,10-11H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFMPOQZJOOWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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